molecular formula C10H11N3O B1415106 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine CAS No. 946409-19-4

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine

Cat. No. B1415106
CAS RN: 946409-19-4
M. Wt: 189.21 g/mol
InChI Key: SBNUQIHHPTZLSV-UHFFFAOYSA-N
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Description

“4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine” is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound is related to the “5-Methyl-1,3,4-oxadiazol-2-yl)methanol” which has a molecular weight of 114.1 .


Synthesis Analysis

The synthesis of oxadiazoles, including “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another synthesis method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine” can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement.

Scientific Research Applications

Corrosion Inhibition

1,3,4-Oxadiazole derivatives, including compounds related to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine, have been studied for their corrosion inhibition properties. For instance, a study by Ammal, Prajila, and Joseph (2018) found that these derivatives effectively inhibit corrosion of mild steel in sulphuric acid. They act by forming a protective layer on the steel surface, as evidenced by increased charge transfer resistance and SEM micrographs (Ammal, Prajila, & Joseph, 2018). Similarly, Kalia et al. (2020) synthesized oxadiazole derivatives and demonstrated their effectiveness as corrosion inhibitors in hydrochloric acid solution, highlighting their mixed-type inhibition and agreement with Langmuir adsorption isotherm (Kalia et al., 2020).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1,3,4-oxadiazole derivatives. Desai et al. (2016) reported on the synthesis of N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides, which exhibited significant antibacterial and antifungal activities (Desai et al., 2016). In another study, Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazoles, finding them to have moderate to high antimicrobial effectiveness (Khalid et al., 2016).

Cytotoxic and Anticancer Activity

1,3,4-Oxadiazole derivatives have also been studied for their potential in anticancer therapies. Ramazani et al. (2014) synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and evaluated their anti-tumor potential, finding some compounds to exhibit significant cytotoxic activity against various cancer cell lines (Ramazani et al., 2014).

Photoluminescent Properties

Oxadiazole derivatives have been synthesized and analyzed for their photoluminescent properties. Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives and found that they exhibited strong blue fluorescence emission and good photoluminescence quantum yields, suggesting potential applications in optoelectronics and display technologies (Han et al., 2010).

Future Directions

Oxadiazoles, including “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine”, have shown promising results in various fields such as medicinal chemistry and high-energy materials . Therefore, future research could focus on exploring these applications further and developing new synthesis methods for these compounds.

properties

IUPAC Name

[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-12-13-10(14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNUQIHHPTZLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652778
Record name 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine

CAS RN

946409-19-4
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946409-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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